

# Utilizing 10,10-Dimethylanthrone as a chemical building block for novel compounds

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## Compound of Interest

Compound Name: **10,10-Dimethylanthrone**

Cat. No.: **B028749**

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## The Strategic Utility of 10,10-Dimethylanthrone: A Hub for Chemical Innovation

**Introduction:** In the landscape of synthetic chemistry, certain molecules stand out not for their final application, but for their potential as versatile starting points. **10,10-Dimethylanthrone** (CAS No. 5447-86-9) is one such scaffold. Characterized by a rigid tricyclic aromatic system and a reactive ketone functionality, this compound is a valuable building block for a diverse range of novel molecules.<sup>[1][2]</sup> The gem-dimethyl group at the C10 position provides steric hindrance that can influence the stereochemical outcome of reactions, while also enhancing the solubility of its derivatives in organic solvents—a desirable trait in many applications, including drug discovery and materials science.<sup>[2]</sup> This guide provides an in-depth exploration of the chemical reactivity of **10,10-Dimethylanthrone**, complete with detailed protocols for its derivatization, offering a roadmap for researchers in medicinal chemistry, materials science, and beyond.

## Physicochemical Properties and Handling

A solid understanding of the physical and chemical characteristics of **10,10-Dimethylanthrone** is paramount for its effective utilization.

Property	Value	Source
CAS Number	5447-86-9	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O	<a href="#">[1]</a>
Molecular Weight	222.28 g/mol	<a href="#">[1]</a>
Appearance	White to off-white or light yellow solid/powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	101-103 °C	<a href="#">[1]</a>
Purity	Typically ≥97%	<a href="#">[2]</a>

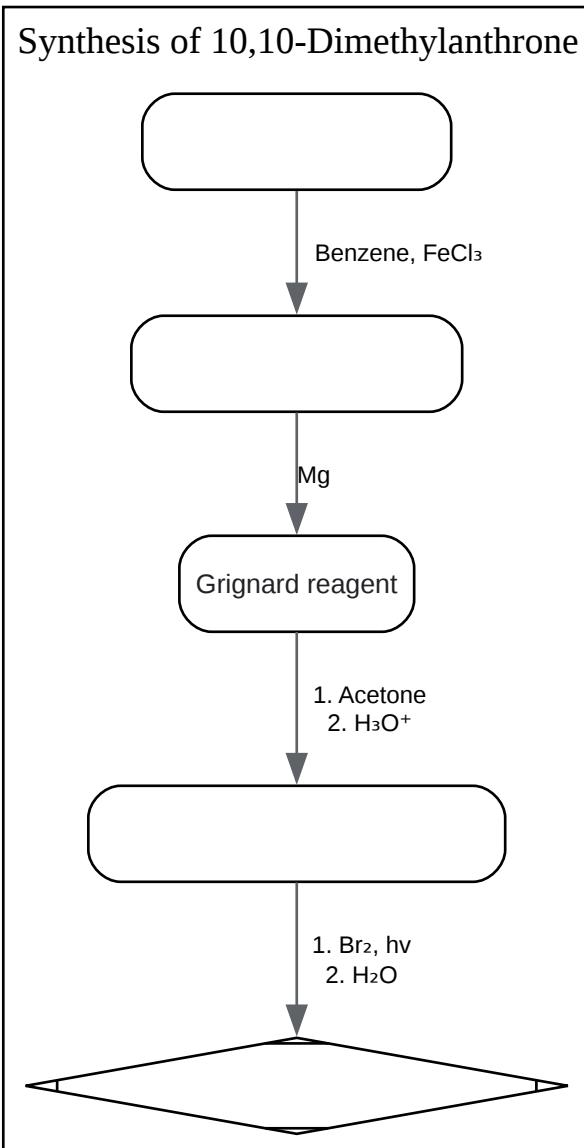
**Handling and Storage:** **10,10-Dimethylanthrone** should be handled in a well-ventilated area, wearing appropriate personal protective equipment. It is stable under normal conditions and should be stored in a cool, dry place away from strong oxidizing agents.

## Synthetic Pathways to **10,10-Dimethylanthrone**

The accessibility of **10,10-Dimethylanthrone** is a key factor in its utility. Several synthetic routes have been reported, with a common industrial method detailed in Chinese patent CN105061177A.[\[3\]](#)[\[4\]](#) This multi-step synthesis highlights the transformation of readily available precursors into the target molecule.

A representative synthesis involves the following key transformations:

- Friedel-Crafts Alkylation: Reaction of 2-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane.
- Grignard Reaction: Formation of a Grignard reagent from o-chlorodiphenylmethane.
- Addition Reaction: Reaction of the Grignard reagent with acetone.
- Hydrolysis and Condensation: To yield 10,10-dimethyl diphenylmethane.[\[3\]](#)[\[4\]](#)
- Bromination and Hydrolysis: Illuminated bromination followed by hydrolysis to afford **10,10-Dimethylanthrone**.[\[3\]](#)



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Caption: Synthetic workflow for **10,10-Dimethylanthrone**.

## Application in Pharmaceutical Synthesis: The Case of Melitracen

A primary and well-documented application of **10,10-Dimethylanthrone** is its role as a key intermediate in the synthesis of Melitracen, a tricyclic antidepressant. This transformation hinges on a Grignard reaction at the carbonyl carbon.

# Protocol: Synthesis of Melitracen from 10,10-Dimethylanthrone

This protocol is based on the established synthetic route to Melitracen.

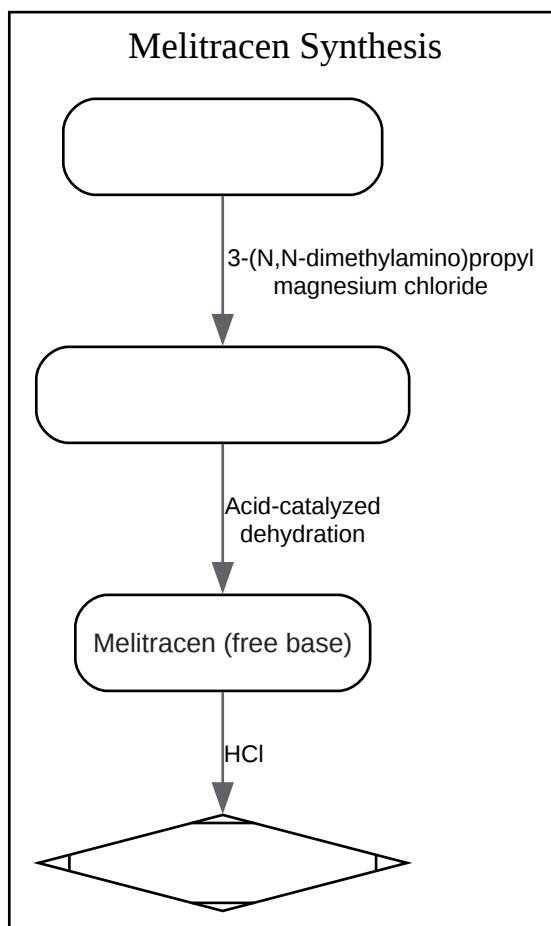
## Step 1: Grignard Reaction and Dehydration

- In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, place magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
- Add a small amount of 3-(N,N-dimethylamino)propyl chloride to initiate the Grignard reagent formation. Once the reaction begins, add the remaining 3-(N,N-dimethylamino)propyl chloride (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
- Cool the Grignard reagent to 0 °C and add a solution of **10,10-Dimethylanthrone** (1.0 eq) in anhydrous THF dropwise.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude tertiary alcohol is then subjected to dehydration. Dissolve the crude product in a suitable solvent such as toluene containing a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by TLC until the starting material is consumed.

- Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give crude Melitracen free base.

#### Step 2: Salt Formation

- Dissolve the crude Melitracen free base in a minimal amount of a suitable solvent like isopropanol or acetone.
- Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
- The Melitracen hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield Melitracen hydrochloride.



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Caption: Key steps in the synthesis of Melitracen HCl.

## Expanding the Synthetic Toolbox: Novel Derivatives

The true value of **10,10-Dimethylanthrone** lies in its potential for derivatization at both the carbonyl group and the aromatic rings.

### Transformations of the Carbonyl Group

The ketone functionality is a versatile handle for a variety of transformations.

The reduction of the carbonyl group to a secondary alcohol opens up new avenues for derivatization.

Representative Protocol: Reduction with Sodium Borohydride

- In a round-bottom flask, dissolve **10,10-Dimethylanthrone** (1.0 eq) in a suitable solvent such as methanol or ethanol.[5][6]
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH<sub>4</sub>) (1.5 eq) portion-wise with stirring.[7][8]
- After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
- Quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 10,10-dimethyl-9,10-dihydroanthracen-9-ol.

Conversion of the carbonyl to an oxime or hydrazone introduces nitrogen into the scaffold, a common feature in bioactive molecules.

## Representative Protocol: Oxime Formation

- In a round-bottom flask, combine **10,10-Dimethylanthrone** (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base such as sodium acetate or pyridine in ethanol.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the product.
- Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

The Corey-Chaykovsky reaction provides a route to spiro-epoxides, which are valuable intermediates for further transformations.

## Proposed Synthetic Route: Epoxidation

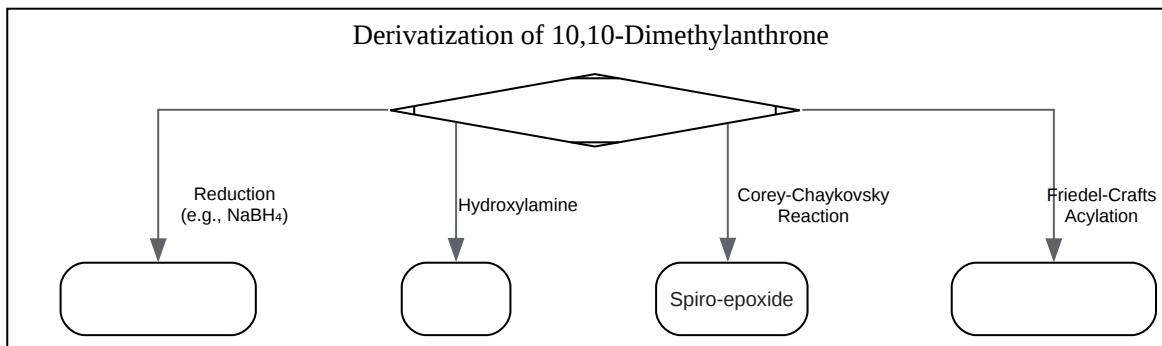
- Generate the sulfur ylide *in situ* by treating trimethylsulfonium iodide (1.1 eq) with a strong base like sodium hydride in anhydrous DMSO.
- Cool the ylide solution to room temperature.
- Add a solution of **10,10-Dimethylanthrone** (1.0 eq) in anhydrous DMSO dropwise.
- Stir the reaction mixture at room temperature overnight.
- Pour the reaction mixture into cold water and extract with diethyl ether (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography on silica gel to yield the spiro[anthracene-9,2'-oxirane] derivative.

## Functionalization of the Aromatic Rings

The electron-rich aromatic rings of **10,10-Dimethylanthrone** are amenable to electrophilic aromatic substitution.

#### Representative Protocol: Friedel-Crafts Acylation

- In a flame-dried, three-necked flask, suspend anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (2.2 eq) in an anhydrous solvent like dichloromethane or 1,2-dichloroethane.[\[9\]](#)
- Cool the suspension to 0 °C in an ice bath.
- Add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise.
- Add a solution of **10,10-Dimethylanthrone** (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
- After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
- Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry over anhydrous sodium sulfate and concentrate.
- Purify the product by column chromatography or recrystallization.

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Caption: Potential derivatization pathways for **10,10-Dimethylanthrone**.

## Conclusion

**10,10-Dimethylanthrone** is a chemical building block with significant untapped potential. While its role in the synthesis of Melitracen is well-established, its utility extends far beyond this single application. The strategic derivatization of its ketone functionality and aromatic rings can lead to a vast array of novel compounds with potential applications in drug discovery, materials science, and other areas of chemical research. The protocols and synthetic strategies outlined in this guide provide a foundation for the exploration of this versatile molecule, empowering researchers to unlock its full potential as a cornerstone for chemical innovation.

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